molecular formula C18H31NO7 B563192 2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester CAS No. 1076199-19-3

2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester

Cat. No. B563192
CAS RN: 1076199-19-3
M. Wt: 373.446
InChI Key: QJOWBWKFPGEJSO-UHFFFAOYSA-N
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Description

“2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester” is a chemical compound with the CAS number 1076199-19-3 . It is used for proteomics research .

Scientific Research Applications

Chemical Modification and Applications of Biomolecules

  • Xylan Derivatives and Application Potential : The chemical modification of xylan, a process potentially similar to modifying complex esters, leads to new biopolymers with specific properties. This research discusses the production of xylan ethers and esters, exploring the influence of functional groups and substitution patterns. Such modifications can produce materials with potential applications in drug delivery and as additives in various industries. The study also delves into the synthesis of novel xylan esters and their application potential, highlighting advanced analytical techniques to describe structure-property relationships (Petzold-Welcke et al., 2014).

Biotechnological Routes for Compound Production

  • Lactic Acid Production from Biomass : Lactic acid serves as a precursor for the synthesis of biodegradable polymers and as a feedstock for green chemistry, demonstrating the biotechnological application of organic acids similar to the compound . This research outlines the production of valuable chemicals from lactic acid through both chemical and biotechnological routes, offering a perspective on the future of green chemistry and the sustainable production of chemical derivatives (Gao, Ma, & Xu, 2011).

Applications in Polymer Science

  • Amines as (Co)Initiators in Polymerization : A study on the use of amines as (co)initiators for the ring-opening polymerization of aliphatic cyclic esters, which might relate to the synthesis processes involving complex esters like the one mentioned. This research provides insights into the controlled polymerization processes, potentially applicable for the synthesis and modification of complex chemical compounds (Duda et al., 2005).

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research

Biochemical Pathways

As it is used in proteomics research , it may be involved in protein synthesis or degradation pathways, but this is speculative and would need to be confirmed by further studies.

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which may influence its absorption and distribution in the body.

Action Environment

It is recommended to be stored at -20° c , suggesting that temperature could affect its stability.

properties

IUPAC Name

7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO7/c1-7-25-14(20)11-9-8-10-13(16(22)24-6)15(21)12(2)19-17(23)26-18(3,4)5/h12-13H,7-11H2,1-6H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWBWKFPGEJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C(=O)C(C)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675708
Record name 7-Ethyl 1-methyl 2-{2-[(tert-butoxycarbonyl)amino]propanoyl}heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076199-19-3
Record name 7-Ethyl 1-methyl 2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]heptanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethyl 1-methyl 2-{2-[(tert-butoxycarbonyl)amino]propanoyl}heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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